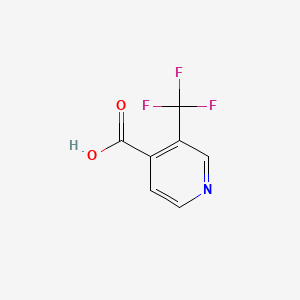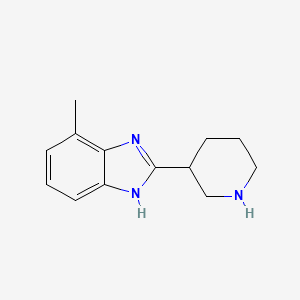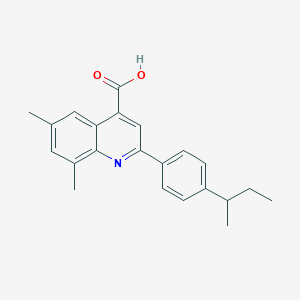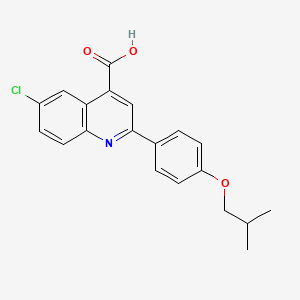![molecular formula C15H18ClN3OS B1326636 4-アリル-5-[1-(4-クロロ-3,5-ジメチルフェノキシ)エチル]-4H-1,2,4-トリアゾール-3-チオール CAS No. 956576-82-2](/img/structure/B1326636.png)
4-アリル-5-[1-(4-クロロ-3,5-ジメチルフェノキシ)エチル]-4H-1,2,4-トリアゾール-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential for interactions with biological systems, possibly as an anti-inflammatory or antimicrobial agent, as indicated by the activities of similar compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by intramolecular cyclization, followed by crystallization to purify the product . The synthesis process is crucial as it impacts the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to generate a wide range of compounds with different properties . The presence of an allyl group and a chloro-dimethylphenoxy moiety in the compound suggests a complex structure that could be stabilized by intramolecular interactions, such as hydrogen bonding or C-H⋯π interactions .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomeric shifts between thiol and thione forms, which can influence their biological activity . The presence of substituents such as the allyl group and the chloro-dimethylphenoxy moiety can also affect the reactivity of the compound, potentially leading to the formation of additional products or the modification of its biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents . These properties are important for the compound's stability, formulation, and bioavailability. The compound's electronic structure, including the HOMO-LUMO energy gap, and its molecular electrostatic potential map, can be studied using computational methods like DFT and HF calculations to predict its reactivity and interaction with biological targets .
科学的研究の応用
抗菌用途
この化合物は、新たな抗菌剤開発における潜在的な用途を有します。1,2,4-トリアゾール部位は抗菌性で知られており、4-アリル-5-アリール基と組み合わせることで、さまざまな細菌株に対して効果を発揮する可能性があります。 研究によると、類似の構造体は、大腸菌や黄色ブドウ球菌などの細菌に対して有効性が示されています .
抗真菌活性
この化合物の構造におけるチオール基は、抗真菌治療薬の開発に利用できる可能性があります。 トリアゾール誘導体は、黒麹菌やカンジダ・アルビカンスなどの真菌に対する効果について合成され、試験されており、この化合物が抗真菌薬開発における潜在力を示唆しています .
抗ウイルス活性
トリアゾールコアを持つ化合物は、抗ウイルス活性について調査されています。 クロロジメチルフェノキシ基の存在は、この特性を強化する可能性があり、さまざまなRNAウイルスとDNAウイルスに対して効果を発揮する可能性のある、新規抗ウイルス薬の開発のための経路を提供します .
抗炎症用途
この化合物の構造的特徴は、抗炎症用途で調査できることを示唆しています。トリアゾール誘導体は、体内の炎症反応に関与するカンナビノイド受容体2リガンドとして作用することが知られています。 これは、慢性炎症関連疾患の新しい治療法につながる可能性があります .
抗がん研究
この化合物のユニークな構造、特にアリル基の存在は、抗がん薬設計のための足場を提供する可能性があります。 トリアゾール化合物は、抗増殖効果について研究されており、トリアゾール環の特定の位置での修飾により、潜在的な抗がん活性を持つ化合物につながる可能性があります .
抗結核活性
結核治療におけるトリアゾール誘導体の歴史的意義を考えると、この化合物は、結核菌の薬剤耐性株に対抗することを目的とした研究に役立つ可能性があります。 トリアゾールコアの修飾により、顕著な抗結核活性を有する化合物につながっています .
酵素阻害
この化合物は、酵素阻害剤の開発のためのリード構造として機能する可能性があります。 トリアゾールは、がん治療において重要な標的となるチロシンキナーゼなど、さまざまな酵素を阻害することが知られています .
合成方法開発
最後に、この化合物は、グリーンで効率的な合成方法の開発に利用できます。 その構造的複雑さにより、新規合成経路を探求するための候補となり、医薬品に対するより持続可能でスケーラブルな生産プロセスにつながる可能性があります .
特性
IUPAC Name |
3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-5-6-19-14(17-18-15(19)21)11(4)20-12-7-9(2)13(16)10(3)8-12/h5,7-8,11H,1,6H2,2-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUBNKKKIEKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)






